REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16][C:2]2[S:6][C:5]([NH2:7])=[N:4][CH:3]=2)=[CH:12][CH:11]=1 |f:2.3.4|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(S1)N
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred further 16 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4(s)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)SC1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |